

N-Carbobenzyloxy mannosamine for beginners in carbohydrate chemistry

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Compound of Interest		
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An In-depth Technical Guide to **N-Carbobenzyloxy Mannosamine** for Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex glycoconjugates, glycopeptides, and oligosaccharides. Among these, D-mannosamine and its derivatives are crucial building blocks, notably as precursors to sialic acids, which are terminal sugar residues on cell surface glycoproteins and glycolipids involved in a myriad of biological recognition events.

This technical guide focuses on N-Carbobenzyloxy-D-mannosamine (Cbz-ManN), a key synthetic intermediate. The Carbobenzyloxy (Cbz or Z) group serves as a robust and versatile protecting group for the C2-amino function of mannosamine. Its hydrophobicity and UV-active nature facilitate straightforward monitoring and purification of reaction intermediates by chromatography, a significant advantage in multistep synthetic pathways[1][2]. This document provides a comprehensive overview of the physicochemical properties, synthesis, and core applications of Cbz-ManN, offering detailed experimental protocols and structured data for professionals in glycobiology and drug development.

Physicochemical and Spectroscopic Data



N-Carbobenzyloxy-D-mannosamine is a stable, solid compound at room temperature. Its key properties are summarized below. While exhaustive experimental spectroscopic data for Cbz-ManN is not widely published, data for the closely related and biologically crucial precursor, N-Acetyl-D-mannosamine (ManNAc), is provided for comparative context.

Properties of N-Carbobenzyloxy-D-mannosamine

The following table summarizes the known quantitative data for Cbz-ManN.

Property	Value	Reference
CAS Number	137157-50-7	[3]
Molecular Formula	C14H19NO7	[3]
Molecular Weight	313.30 g/mol	[3]
Appearance	Solid	[3]
SMILES	O=CINVALID-LINK INVALID-LINKO)O">C@HO	[3]

Comparative Spectroscopic Data: N-Acetyl-D-mannosamine (ManNAc)

As a reference, the following table presents spectroscopic data for N-Acetyl-D-mannosamine, the direct biological precursor to sialic acid.



Data Type	Key Peaks / Values (for ManNAc)	Reference
¹ H NMR	Chemical shifts (ppm) in D ₂ O include: 5.115, 4.440, 4.041, 3.868, 3.853, 3.838, 3.618, 2.085, 2.046.	[4]
¹³ C NMR	Chemical shifts (ppm) in D ₂ O include: 178.428, 95.825, 79.04, 74.753, 69.462, 63.076, 56.782, 24.747.	[4][5]
Mass Spectrometry	Exact Mass: 221.089937 Da. Key fragments in GC-MS may appear at m/z 205, 147, 129, 117.	[6]

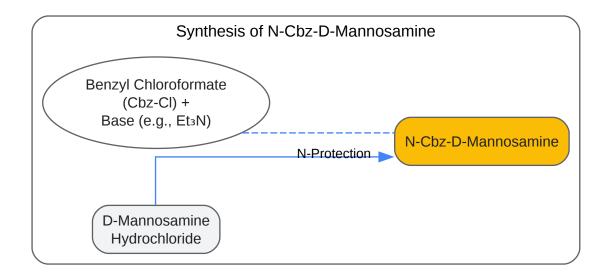
Synthesis and Experimental Protocols

The synthesis of Cbz-ManN involves the protection of the C2-amino group of D-mannosamine. Below is a logical workflow and a representative experimental protocol derived from standard procedures for N-Cbz protection of amino sugars.

Synthesis Workflow

The diagram below illustrates the straightforward, single-step protection of D-mannosamine to yield the target compound.





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A representative workflow for the synthesis of N-Cbz-D-mannosamine.

Experimental Protocol: Synthesis of N-Cbz-D-Mannosamine

This protocol is a representative method based on established procedures for the N-Cbz protection of amino alcohols[7].

Objective: To synthesize N-Carbobenzyloxy-D-mannosamine from D-mannosamine hydrochloride.

Materials:



Reagent	Molar Mass (g/mol)	Amount (mmol)	Volume / Mass
D-Mannosamine HCl	215.63	10	2.16 g
Dichloromethane (DCM)	-	-	50 mL
Triethylamine (Et₃N)	101.19	50	7.0 mL
Benzyl Chloroformate (Cbz-Cl)	170.59	12	1.7 mL
Brine Solution	-	-	3 x 30 mL
Anhydrous Sodium Sulfate	-	-	As needed

Procedure:

- Suspend D-mannosamine hydrochloride (10 mmol, 2.16 g) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the suspension to 0 °C in an ice bath.
- Add triethylamine (50 mmol, 7.0 mL) dropwise to the suspension to neutralize the hydrochloride salt and act as a base.
- While maintaining the temperature at 0 °C, add benzyl chloroformate (12 mmol, 1.7 mL) dropwise to the reaction mixture.
- Allow the mixture to warm to room temperature and stir overnight.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, wash the solution with brine (3 x 30 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.



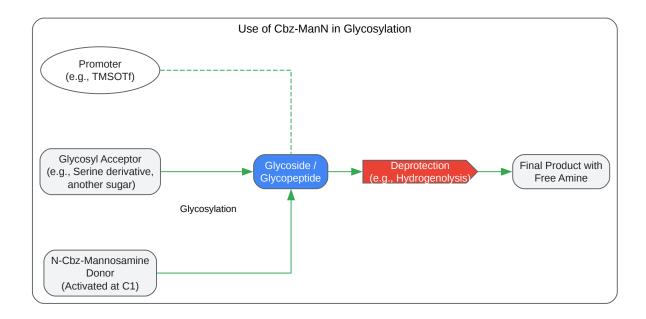
 Purify the resulting crude product by flash column chromatography on silica gel to afford the pure N-Cbz-D-mannosamine.

Applications in Glycoconjugate Synthesis

Cbz-ManN is a valuable intermediate for constructing more complex molecules, such as sialosides and glycopeptides. Its protected amine allows for selective reactions at other positions on the sugar ring.

Role as a Glycosyl Donor/Acceptor

In oligosaccharide synthesis, a Cbz-protected mannosamine derivative can be converted into a glycosyl donor (e.g., by activating the anomeric position) or used as a glycosyl acceptor (by reacting one of its free hydroxyl groups). The workflow below depicts its use as a donor.



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Workflow for using an N-Cbz-mannosamine donor in glycopeptide synthesis.



Experimental Protocol: Glycosylation Reaction

This protocol outlines a general procedure for a glycosylation reaction using a protected sugar donor, which can be adapted for Cbz-ManN derivatives[8][9].

Objective: To couple an N-Cbz-mannosamine donor with a glycosyl acceptor.

Materials:

Reagent	Role	Amount (mmol)
N-Cbz-Mannosamine Donor	Glycosyl Donor	1.0
Glycosyl Acceptor	Nucleophile	1.5
1,2-dichloroethane	Solvent	5.0 mL
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)	Promoter	0.2
Saturated aq. NaHCO₃	Quenching Agent	As needed
Chloroform (CHCl₃)	Extraction Solvent	As needed

Procedure:

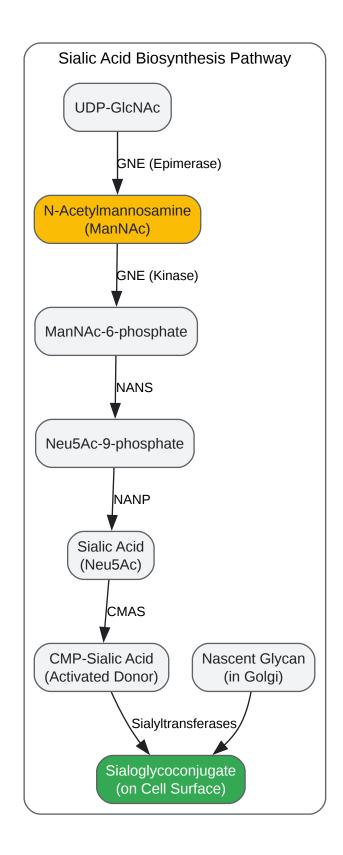
- To a mixture of the N-Cbz-mannosamine donor (1.0 mmol) and the acceptor (1.5 mmol) in 1,2-dichloroethane (5.0 mL), add the promoter TMSOTf (0.2 mmol) at the desired temperature (e.g., 40 °C).
- Stir the reaction for a set time (e.g., 12 hours), monitoring by TLC.
- Quench the reaction by adding saturated aqueous NaHCO₃.
- Extract the resulting mixture with CHCl3 and wash the combined organic extracts with brine.
- Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
- Purify the crude product by flash column chromatography to yield the desired glycoside.



Biological Context: The Sialic Acid Biosynthesis Pathway

To understand the importance of synthetic mannosamine derivatives like Cbz-ManN, it is essential to recognize the role of its deacetylated counterpart, N-acetylmannosamine (ManNAc), in biology. ManNAc is the committed precursor in the biosynthesis of sialic acids. This pathway is a key target for metabolic glycoengineering, where synthetic, modified mannosamine analogues can be introduced to cells to alter cell-surface glycosylation[10][11].





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The central role of ManNAc in the sialic acid biosynthesis pathway.



This pathway highlights why the chemical synthesis of mannosamine derivatives is critical. By creating molecules like Cbz-ManN, chemists can access building blocks for sialic acid analogues or other complex carbohydrates that can be used as probes to study biological systems or as potential therapeutics.

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